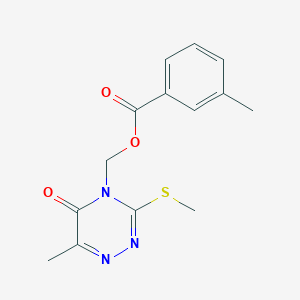

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate

Description

This compound belongs to the 1,2,4-triazin-5-one class, characterized by a triazinone core substituted with a methylthio (-SMe) group at position 3 and a methyl group at position 6.

Properties

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-9-5-4-6-11(7-9)13(19)20-8-17-12(18)10(2)15-16-14(17)21-3/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZVIJATBLJYKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the methylthio group and the benzoate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Formation of Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

Introduction of Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol as the nucleophile.

Esterification: The final step involves the esterification of the triazine derivative with 3-methylbenzoic acid in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, with reagents such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.

Scientific Research Applications

(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The triazine ring and methylthio group play crucial roles in its activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes by binding to target proteins. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is [6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl]methyl 5-chloro-2-nitrobenzoate (), which replaces the 3-methylbenzoate with a 5-chloro-2-nitrobenzoate group. Key differences include:

The nitro and chloro groups in the analogue may improve photostability but reduce hydrolytic resistance compared to the methyl substituent in the target compound.

Comparison with Pesticide Triazine Derivatives

Triazinones are widely used in herbicides, as seen in metsulfuron methyl (), a sulfonylurea herbicide with a 1,3,5-triazine core. Key contrasts include:

The benzoate ester in the target compound may confer different soil adsorption and bioavailability compared to sulfonylurea moieties.

Heterocyclic Variations and Physicochemical Properties

Compounds like 3,5-thiomorpholinedione derivatives () incorporate bulky tert-butyl groups, leading to higher predicted boiling points (459.9°C) and density (1.47 g/cm³) compared to the target compound.

Research Findings and Implications

- Benzoate Substituents : Electron-donating groups (e.g., 3-methyl) may increase hydrolytic stability compared to electron-withdrawing substituents (e.g., nitro) .

- Thermal Properties : Bulky substituents (e.g., tert-butyl) elevate boiling points and density, as seen in thiomorpholinedione derivatives .

Data Tables

Table 1: Molecular and Structural Comparison

Table 2: Predicted Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| Target Compound | Not reported | Not reported | Not reported |

| 3,5-Thiomorpholinedione derivative | 459.9 ± 55.0 | 1.47 ± 0.1 | -1.77 ± 0.20 |

Biological Activity

The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate is a complex organic molecule belonging to the triazine class. Its unique structure suggests potential biological activities, particularly in the pharmaceutical domain. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H20N4O3S

- Molecular Weight : 368.43 g/mol

The compound features a triazine core with a methylthio group and a benzoate moiety, which may contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazine ring and methylthio group can modulate enzyme activities or receptor signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.

- Receptor Modulation : Interaction with receptors can alter cellular signaling pathways.

Biological Activity

Preliminary studies indicate that (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate exhibits various biological activities:

Antimicrobial Activity

Research has demonstrated that derivatives of triazine compounds often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound A | 0.004 - 0.03 | 0.008 - 0.06 | Antibacterial |

| Compound B | 0.015 | 0.030 | Antifungal |

In comparative studies, compounds similar to (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 3-methylbenzoate have been shown to outperform standard antibiotics such as ampicillin and streptomycin against various bacterial strains including Escherichia coli and Staphylococcus aureus .

Cytotoxicity Studies

Further investigations into the cytotoxic effects of this compound on cancer cell lines have revealed promising results. For example:

- Cell Line Tested : Human breast cancer cells (MCF-7)

- IC50 Values : Ranged from 15 µM to 30 µM depending on the exposure time.

These findings suggest that the compound may possess anticancer properties, warranting further exploration in clinical settings.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazine derivatives, including the target compound. Results indicated a high degree of potency against Enterobacter cloacae, with MIC values significantly lower than those for traditional antibiotics .

- Antifungal Action : Another investigation highlighted the antifungal potential of related compounds against Candida albicans, demonstrating effective inhibition at concentrations as low as 0.004 mg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.